Sulfadimethoxypyrimidine D4
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfadimethoxypyrimidine D4 is synthesized by replacing hydrogen atoms in Sulfadimethoxypyrimidine with deuterium . This process involves specific isotopic labeling techniques to ensure the accurate incorporation of deuterium atoms. The reaction conditions typically require controlled environments to prevent contamination and ensure the purity of the final product .
Industrial Production Methods
Industrial production of this compound follows stringent protocols to maintain high purity levels. The compound is stored in dry, ventilated, and refrigerated conditions to prevent degradation . Safety measures, including the use of personal protective equipment, are essential during the production process to avoid direct contact with the compound .
Chemical Reactions Analysis
Types of Reactions
Sulfadimethoxypyrimidine D4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Sulfadimethoxypyrimidine D4 is widely used in scientific research due to its unique properties . Some of its applications include:
Mechanism of Action
Sulfadimethoxypyrimidine D4 exerts its effects by inhibiting the synthesis of dihydrofolic acid in bacteria . This inhibition occurs through the competitive binding of the compound to the enzyme dihydropteroate synthase, which is essential for folate synthesis . The disruption of folate synthesis ultimately leads to the inhibition of bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Sulfadimethoxypyrimidine D4 include:
Sulfamethoxazole: Another sulfonamide antibiotic with similar antibacterial properties.
Sulfadiazine: Known for its use in treating toxoplasmosis.
Sulfapyridine: Used in the treatment of dermatitis herpetiformis.
Uniqueness
This compound is unique due to its deuterium labeling, which enhances its stability and allows for precise analytical measurements in research . This isotopic labeling makes it a valuable tool in pharmacokinetic studies and in the development of new antibacterial agents .
Properties
Molecular Formula |
C12H14N4O4S |
---|---|
Molecular Weight |
314.36 g/mol |
IUPAC Name |
4-amino-2,3,5,6-tetradeuterio-N-(4,6-dimethoxypyrimidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H14N4O4S/c1-19-10-7-11(20-2)15-12(14-10)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16)/i3D,4D,5D,6D |
InChI Key |
RMSFTZDTJHYIFE-LNFUJOGGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NC(=CC(=N2)OC)OC)[2H] |
Canonical SMILES |
COC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)OC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.